Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-
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Overview
Description
Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound has garnered significant interest due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- typically involves the annulation of a pyridine ring to a thiazole ring. One common method includes the use of thiazole or thiazolidine derivatives, followed by pyridine annulation . For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- often involve high-throughput screening and computational chemistry techniques to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the multiple reactive sites present in the fused core scaffold .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated derivatives and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the PI3Kα enzyme with high potency . This inhibition can lead to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Exhibits similar biological activities but differs in the position of the nitrogen atom in the pyridine ring.
Pyranothiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)- is unique due to its specific structural configuration, which allows for a wide range of chemical modifications and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C13H11N3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-5-10(6-3-1)9-15-13-16-12-11(17-13)7-4-8-14-12/h1-8H,9H2,(H,14,15,16) |
InChI Key |
MNUIPJSKDOZGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CC=N3 |
Origin of Product |
United States |
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